2-methyl-1-(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a complex organic compound featuring a quinoxaline ring, a thiophene ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoxaline Ring: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a hydrazine derivative with a 1,3-diketone.
Coupling of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Final Assembly: The final step involves the condensation of the quinoxaline, pyrazole, and thiophene intermediates with a suitable aldehyde or ketone under basic or acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the quinoxaline ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology
Biologically, the compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in anti-cancer and anti-inflammatory therapies.
Medicine
In medicine, research focuses on the compound’s pharmacological properties, including its efficacy, toxicity, and mechanism of action. It is explored for use in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and potential for functionalization.
Mechanism of Action
The mechanism of action of 2-methyl-1-(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline and pyrazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to anti-inflammatory effects by reducing the production of pro-inflammatory cytokines or anti-cancer effects by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1-(5-(quinoxalin-6-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one: Similar structure but with a furan ring instead of a thiophene ring.
2-methyl-1-(5-(quinoxalin-6-yl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-methyl-1-(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one imparts unique electronic and steric properties, potentially enhancing its biological activity and stability compared to similar compounds with different heterocyclic rings.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action
Properties
IUPAC Name |
2-methyl-1-(3-quinoxalin-6-yl-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-12(2)19(24)23-17(11-16(22-23)18-4-3-9-25-18)13-5-6-14-15(10-13)21-8-7-20-14/h3-10,12,17H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSBLEXUNQNZSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.